2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of benzofuran derivatives. . This particular compound features a benzofuran ring fused with a dioxaborolane moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach is the palladium-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones . These methods typically require specific reaction conditions such as the presence of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzofuran ring or the dioxaborolane moiety.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for cyclization, palladium catalysts for nucleophilic addition, and various oxidizing or reducing agents depending on the desired transformation . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce hydrogenated benzofuran compounds .
Scientific Research Applications
2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The dioxaborolane moiety may also play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzofurans: These compounds share the benzofuran core and exhibit similar biological activities, such as anti-cancer and anti-inflammatory properties.
Benzothiophene derivatives: These compounds have a similar structure but contain a sulfur atom instead of oxygen, leading to different chemical properties and reactivity.
Benzofuran sulfonylureas: These compounds are used as antitumor agents and share the benzofuran core with additional functional groups.
Properties
Molecular Formula |
C16H23BO3 |
---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)9-7-12-5-6-14-13(11-12)8-10-18-14/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
FFSMDPVGGORTEM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
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